molecular formula C7H14ClNO3 B3002867 2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride CAS No. 72351-54-3

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride

Cat. No.: B3002867
CAS No.: 72351-54-3
M. Wt: 195.64
InChI Key: NCZUOXKNNJJZSW-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxy and acetic acid functionalities. One common method involves the use of piperidine-3-carboxylic acid as a starting material, which is then subjected to hydroxylation and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    2-Hydroxyacetic acid:

    3-Piperidinol: A piperidine derivative with a hydroxy group at the third position.

Uniqueness

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride is unique due to the combination of the piperidine ring with hydroxy and acetic acid functionalities. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-2-piperidin-3-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-6(7(10)11)5-2-1-3-8-4-5;/h5-6,8-9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZUOXKNNJJZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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